molecular formula C10H10N2O2 B2463983 6-methoxy-1H-indole-2-carboxamide CAS No. 364629-18-5

6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2463983
CAS No.: 364629-18-5
M. Wt: 190.202
InChI Key: TWNJWIQUKHASFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1H-indole-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its core structure is based on the 1H-indole scaffold, which is a privileged structure in pharmaceuticals and is found in compounds with a wide range of biological activities. The close analog of this compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), has demonstrated promising antifungal properties . This metabolite was isolated from the soil bacterium Bacillus toyonensis and showed significant activity against fungal pathogens such as Candida albicans and Aspergillus niger . Further preclinical studies formulated this antifungal indole derivative into a nanosponge hydrogel, which enhanced skin permeability and improved healing in mycotic infections, showing 1.5-fold greater skin permeability compared to a control treatment . This suggests potential research applications for related indole-2-carboxamide compounds in developing new topical antifungal treatments. Furthermore, indole-2-carboxamide derivatives are being investigated for their antitumor potential . Scientific literature reports that certain indole-2-carboxamides exhibit potent cytotoxic and anti-proliferative activities against challenging cancer cell lines, including pediatric glioblastoma cells . Some compounds in this class have demonstrated selective activity against tumor cells while showing low toxicity to non-cancerous human cells, underscoring the value of the indole-2-carboxamide scaffold in oncology research . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJWIQUKHASFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 1h Indole 2 Carboxamide and Its Derivatives

Established Synthetic Pathways for the Indole-2-carboxamide Core

The construction of the fundamental indole-2-carboxamide scaffold can be achieved through several reliable synthetic routes. These methods often begin with precursors like indole-2-carboxylic acids or employ cyclization strategies to form the indole (B1671886) ring system.

Modifications of Indole-2-carboxylic Acid Precursors

A common and direct approach to synthesizing indole-2-carboxamides involves the modification of readily available indole-2-carboxylic acid precursors. This strategy is advantageous as it allows for late-stage introduction of the amide functionality.

One of the primary methods for forming the amide bond is through the acylation of an amine with an activated form of 6-methoxy-1H-indole-2-carboxylic acid. While direct acylation is possible, the synthesis often proceeds via the corresponding ester, such as methyl 6-methoxy-1H-indole-2-carboxylate or ethyl 6-methoxy-1H-indole-2-carboxylate. clockss.org These esters can be hydrolyzed to the carboxylic acid, which is then coupled with an amine. acs.org

For instance, the synthesis of C3-alkylated indole-2-carboxamides has been achieved through the Friedel–Crafts acylation of an indole-2-carboxylate, followed by reduction, hydrolysis to the carboxylic acid, and subsequent amide coupling. acs.org

PrecursorReagentsProductReference
Ethyl 5-chloroindole-2-carboxylateAcyl chlorides, AlCl₃3-Acyl-5-chloroindole-2-carboxylates acs.org
3-Acyl-5-chloroindole-2-carboxylatesTriethylsilane, CF₃COOHC3-alkylated 5-chloroindole-2-carboxylates acs.org
C3-alkylated 5-chloroindole-2-carboxylatesNaOH, EtOHC3-alkylated 5-chloroindole-2-carboxylic acids acs.org

The direct coupling of 6-methoxy-1H-indole-2-carboxylic acid with a variety of amines is a widely used and versatile method for the synthesis of 6-methoxy-1H-indole-2-carboxamides. nih.gov This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. growingscience.com

Commonly used coupling reagents include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com For example, a series of indole-2-carboxamides were synthesized by coupling commercially available indole-2-carboxylic acids with appropriate amines using EDC·HCl, HOBt, and DIPEA. nih.gov Similarly, 5-methoxy-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide was synthesized from 5-methoxy-1H-indole-2-carboxylic acid and (6-morpholinopyridin-3-yl)methanamine (B1285645) hydrochloride. acs.org

Carboxylic AcidAmineCoupling ReagentsProductReference
6-methoxy-1H-indole-2-carboxylic acidVarious aminesEDC·HCl, HOBt, DIPEAN-substituted 6-methoxy-1H-indole-2-carboxamides nih.gov
5-methoxy-1H-indole-2-carboxylic acid(6-morpholinopyridin-3-yl)methanamine hydrochlorideNot specified5-Methoxy-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide acs.org
3-ethyl-6-methoxy-1H-indole-2-carboxylic acid4-(2-aminoethyl)-N,N-dimethylanilineBOP, DIPEAN-(4-(Dimethylamino)phenethyl)-3-ethyl-6-methoxy-1H-indole-2-carboxamide acs.org

Hemetsberger–Knittel Indole Synthesis Applications

The Hemetsberger–Knittel indole synthesis provides an alternative route to the indole core, which can then be further elaborated to the desired carboxamide. wikipedia.org This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org Although it can provide good yields, its application can be limited by the stability and synthesis of the starting azido-propenoic ester. wikipedia.org

The synthesis of indole-2-carboxylates via the Hemetsberger–Knittel reaction is sensitive to reaction conditions, including temperature and reactant stoichiometry. acs.org This method has been utilized to prepare substituted 5-, 6-, and 7-azaindoles, which are analogues of indoles. researchgate.net The process has also been adapted for use with microwave activation, which can lead to high conversion rates and reduced side products. researchgate.net

Liquid Phase Parallel Synthesis Approaches

To expedite the discovery of new derivatives, liquid-phase parallel synthesis has been employed. nih.govnih.gov This high-throughput approach allows for the rapid generation of a library of related compounds by systematically varying the building blocks. mdpi.com

For example, two efficient strategies for the solution-phase parallel synthesis of quinoline (B57606) derivatives, which share structural similarities with indoles, have been described. nih.gov These methods involve sequences of high-yielding reactions with good substituent tolerance, coupled with straightforward workup and purification procedures, making them suitable for generating large libraries of compounds. nih.govresearchgate.net

Advanced Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships of 6-methoxy-1H-indole-2-carboxamide, various derivatization strategies are employed. These techniques introduce a wide range of functional groups at different positions of the indole scaffold, leading to a diverse set of analogues. science.gov Chemical derivatization can enhance the detection and quantification of metabolites and can be a time-efficient tool for structural identification. science.govresearchgate.net

For instance, modifications can be made at the N1 position of the indole ring, the C3 position, and on the amide nitrogen. The introduction of different substituents can significantly impact the biological activity of the resulting compounds. In one study, N-methylation of both the amide and indole nitrogens in a series of indole-2-carboxamides restored potency and improved the solubility profile. acs.org

Substitutions on the Indole Ring System

Modifications to the bicyclic indole core are crucial for modulating the electronic and steric properties of the molecule. Key strategies focus on the introduction of substituents at various positions, most notably C3, C5, and C6, as well as altering the methoxy (B1213986) group's position.

Introduction of Alkyl Groups at the C3 Position

The C3 position of the indole ring is the most electron-rich and, therefore, highly susceptible to electrophilic attack, making it a prime site for functionalization. bhu.ac.inchemrxiv.org The introduction of alkyl groups at this position is a common strategy in the synthesis of indole derivatives.

Classical methods for C3-alkylation often involve the reaction of the indole with alkyl halides, which may require elevated temperatures to proceed efficiently. bhu.ac.in More modern and efficient methods have since been developed. For instance, a Lewis acid-promoted Friedel–Crafts-type reaction using BF₃-OEt₂ as a catalyst allows for the C3-alkylation of indoles with maleimides, yielding 3-indolylsuccinimides under mild conditions. nih.govmdpi.com A similar transformation can be achieved using a Pd(II) catalyst. researchgate.net Furthermore, a metal-free approach utilizing a Cs₂CO₃/oxone® system enables the C3-alkylation with alcohols, representing a greener alternative. chemrxiv.org

The nature and length of the alkyl chain at the C3 position have been shown to be critical determinants of biological activity. In a study focused on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), the alkyl chain length was found to be a key factor. acs.org An n-propyl group was optimal for modulating the binding of the primary ligand, whereas a longer n-hexyl group was preferred for enhancing the affinity of the modulator itself to the receptor. acs.org

Table 1: Selected C3-Alkylated Indole-2-Carboxamide Derivatives and Their Synthetic Context

Compound Structure C3-Substituent Synthetic Method Context Reference
5-Chloro-3-propyl-1H-indole-2-carboxamide derivative n-Propyl Friedel-Crafts acylation followed by reduction. acs.org
5-Chloro-3-hexyl-1H-indole-2-carboxamide derivative n-Hexyl Friedel-Crafts acylation followed by reduction. acs.org
Halogenation at C5 and C6 Positions

Halogenation of the benzene (B151609) portion of the indole ring is a pivotal synthetic maneuver, often employed to enhance biological potency or to provide a chemical handle for further modifications via cross-coupling reactions. nih.govmdpi.com The C5 and C6 positions are common sites for such substitutions.

Various reagents can be employed for direct halogenation. N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are frequently used for chlorination and bromination, respectively. mdpi.com The selectivity of halogenation can sometimes be controlled by the choice of protecting group on the indole nitrogen. organic-chemistry.org Environmentally benign methods using an oxone-halide system have also been reported. organic-chemistry.org For highly selective transformations, enzymatic halogenation using FADH₂-dependent halogenase enzymes presents a powerful tool. nih.govnih.gov

Research has indicated that an electron-withdrawing group, such as a halogen, at the C5 position is often a requirement for the biological activity of indole-2-carboxamide derivatives. acs.org The specific placement of the halogen is also critical. For example, moving a chloro substituent from the C5 to the C6 position can significantly alter the compound's allosteric effects on the CB1 receptor. acs.org In a separate study on anti-tuberculosis agents, the introduction of a bromine atom at the C6 position of the indole-2-carboxamide scaffold resulted in a substantial, tenfold increase in activity compared to the 5-halo-substituted and unsubstituted parent compounds. nih.gov This finding is consistent with the observation that many naturally occurring bioactive marine indole alkaloids feature halogenation at the C6 position. nih.gov

Table 2: Impact of Halogen Position on the Activity of Indole-2-Carboxamides

Base Scaffold Halogen Position Resulting Compound Example Observed Effect Reference
N-Adamantylethyl-indole-2-carboxamide C5-Bromo N-(1-(Adamantan-1-yl)ethyl)-5-bromo-1H-indole-2-carboxamide Baseline anti-TB activity (MIC = 2.80 µM). nih.gov
N-Adamantylethyl-indole-2-carboxamide C6-Bromo N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide ~10-fold increase in anti-TB activity (MIC = 0.62 µM). nih.gov
3-Ethyl-N-phenethyl-indole-2-carboxamide C5-Chloro 5-Chloro-3-ethyl-N-phenethyl-1H-indole-2-carboxamide Potent CB1 allosteric modulator. acs.org
Methoxy Group Introduction and Positional Isomerism

The synthesis of methoxy-substituted indoles, including the 6-methoxy isomer, typically relies on foundational indole synthesis reactions using appropriately substituted precursors. chim.it The Fischer indole synthesis is a widely used method, involving the acid-catalyzed reaction of a methoxy-substituted phenylhydrazine (B124118) with a pyruvate, such as ethyl pyruvate, to form the corresponding methoxy-indole-2-carboxylate ester. nih.govacs.org This ester can then be hydrolyzed to the carboxylic acid, a direct precursor to the carboxamide. The Hemetsberger–Knittel synthesis provides an alternative route, starting from a substituted benzaldehyde. acs.org

The specific precursor for the title compound, 6-methoxy-1H-indole-2-carboxylic acid, is commercially available and serves as the key starting material for amide coupling reactions. sigmaaldrich.com This acid can be prepared from precursors like 6-methoxy-1H-indole-2-carbaldehyde. chemicalbook.com

The position of the methoxy group on the indole ring significantly influences the molecule's biological profile. For example, in a series of indole-2-carboxamides tested for antiplasmodial activity, a 5-methoxy substitution was found to be detrimental, causing a significant loss of potency. acs.org In contrast, derivatives with a 4-methoxy group have been synthesized and investigated as potential anti-tuberculosis agents. nih.gov The 6-methoxy substitution pattern is a core feature of the title compound and is integral to its specific chemical character.

Modifications of the Carboxamide Moiety

Altering the carboxamide portion of the molecule provides another avenue for creating structural diversity and modulating activity. These modifications include substituting the amide nitrogen and extending the linker that connects the amide to other functional groups.

Amide N-Substitution

The amide nitrogen of the indole-2-carboxamide is readily functionalized through standard amide bond formation. This is typically accomplished by coupling the parent indole-2-carboxylic acid with a diverse array of primary or secondary amines. nih.govmdpi.com This reaction is facilitated by common peptide coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). acs.orgnih.govmdpi.comnih.gov

This method allows for the introduction of a vast range of substituents onto the amide nitrogen. For example, bulky lipophilic groups like adamantane (B196018) have been attached via coupling with rimantadine, leading to potent anti-TB agents. nih.gov Various phenethylamines and benzylamines have also been incorporated to explore structure-activity relationships for different biological targets. acs.orgmdpi.commdpi.com

Table 3: Examples of N-Substituted Indole-2-Carboxamides

Indole-2-carboxylic acid Precursor Amine Coupling Reagent Resulting N-Substituent Reference
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid 4-(Piperidin-1-yl)phenethylamine BOP 4-(Piperidin-1-yl)phenethyl acs.org
4,6-Difluoro-1H-indole-2-carboxylic acid Rimantadine EDC/HOBt 1-(Adamantan-1-yl)ethyl nih.gov
5-Chloro-3-methyl-1H-indole-2-carboxylic acid 4-Phenylpiperazine BOP 4-Phenylpiperazin-1-yl nih.gov
Linker Elongation and Functional Group Incorporation

The "linker" is the molecular chain that connects the amide nitrogen to a terminal functional group. The length and composition of this linker are often critical for orienting the terminal group correctly within a biological target's binding site. acs.orgnih.gov

Studies have systematically investigated the effect of linker length. For the CB1 allosteric modulators, a two-carbon (ethylene) linker between the amide and a terminal phenyl ring was found to be optimal. acs.org Both shortening the linker to a single carbon (methylene) or elongating it to three carbons (propylene) resulted in the complete loss of allosteric modulatory effects. acs.org

In the development of anti-TB agents, extending the linker between the indole scaffold and a terminal adamantane ring by inserting a piperazine (B1678402) or phenyl group proved to be detrimental to activity, suggesting strict steric constraints within the binding site of the molecular target, MmpL3. nih.gov This type of linker extension can be synthetically achieved in a stepwise manner, for instance, by first coupling the indole-2-carboxylic acid to a bifunctional spacer like N-Boc-piperazine, followed by deprotection and subsequent coupling of the newly freed amine to the desired terminal moiety. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing the physicochemical and pharmacological properties of a lead compound by substituting one atom or group with another that has similar characteristics. drughunter.combenthamscience.com This approach can enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles, or reduce toxicity. drughunter.comcambridgemedchemconsulting.com The success of such replacements is highly dependent on the specific molecular context. drughunter.com For a molecule like this compound, bioisosteric modifications can be considered for the methoxy group, the amide linker, and the indole core itself.

The methoxy group is often subject to metabolic oxidation. nih.gov Replacing it with other groups can improve metabolic stability. For instance, replacing a methoxy group with alkyl groups sometimes leads to reduced metabolic stability, but incorporating 5- or 6-membered rings can restore it. cambridgemedchemconsulting.com Fluorine is a common bioisostere for a hydrogen atom but can also be considered in the context of replacing a methoxy group to alter electronic properties and block metabolic sites. nih.gov The strategic placement of fluorine can significantly influence potency. nih.gov

The amide bond is another key site for bioisosteric replacement to improve properties like metabolic stability and cell permeability. drughunter.com Heterocyclic rings such as triazoles, oxadiazoles, imidazoles, or oxazoles are frequently used as amide bioisosteres. drughunter.com These rings can mimic the hydrogen bonding capabilities of the amide group while offering greater resistance to metabolic cleavage. drughunter.com For example, the development of the drug alprazolam utilized a 1,2,4-triazole (B32235) ring as a metabolically stable replacement for a tertiary amide. drughunter.com

The indole nucleus itself can be replaced by other bicyclic heterocycles. For example, an indazole was noted to have lower plasma protein binding when used as a replacement for a dimethoxyphenyl group. cambridgemedchemconsulting.com The phenol (B47542) group can be a bioisostere for indole, as seen in a labetalol (B1674207) analogue where the indole nitrogen's ability to hydrogen bond was crucial for activity. u-tokyo.ac.jp

Table 2: Potential Bioisosteric Replacements for this compound Moieties

Original Moiety Potential Bioisostere Rationale for Replacement Reference
Methoxy Group (-OCH3) Alkyl or Cycloalkyl Rings Modulate metabolic stability and lipophilicity. cambridgemedchemconsulting.com
Methoxy Group (-OCH3) Fluorine (-F) Block metabolic oxidation, alter electronic properties, enhance potency. nih.gov
Amide (-CONH-) 1,2,4-Triazole Increase metabolic stability, mimic hydrogen bonding. drughunter.com
Amide (-CONH-) Oxadiazole (e.g., 1,2,4- or 1,3,4-) Enhance metabolic stability, modulate electronic properties and bioavailability. drughunter.com
Indole Ring Indazole Reduce plasma protein binding. cambridgemedchemconsulting.com
Indole Ring Phenol Mimic hydrogen bonding capabilities. u-tokyo.ac.jp

Preclinical Biological Activity Spectrum and Mechanistic Investigations of 6 Methoxy 1h Indole 2 Carboxamide Analogues

Modulatory Effects on G-Protein Coupled Receptors (GPCRs)

The indole-2-carboxamide scaffold has been identified as a privileged structure for targeting GPCRs, with specific analogues demonstrating significant allosteric modulation of the Cannabinoid Receptor 1 (CB1).

Analogues of 6-methoxy-1H-indole-2-carboxamide have been characterized as allosteric modulators of the CB1 receptor. nih.govnih.govrti.org Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity, as these ligands bind to a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to endogenous or exogenous agonists. nih.gov

Several indole-2-carboxamide derivatives exhibit negative allosteric modulator (NAM) phenotypes at the CB1 receptor. rti.org This means they can decrease the affinity and/or efficacy of orthosteric agonists. For instance, certain substituted 1H-indole-2-carboxamides have been shown to dose-dependently reduce the maximum effect (Emax) of the potent CB1 agonist CP55,940 in calcium mobilization assays. rti.org This inhibitory action is a hallmark of negative allosteric modulation.

The impact of these allosteric modulators on agonist binding and efficacy is a key area of investigation. While some indole-2-carboxamides act as NAMs by reducing agonist-induced G-protein coupling, intriguingly, they can simultaneously enhance the binding of orthosteric agonists. nih.gov For example, specific analogues have demonstrated the ability to increase the binding of the radiolabeled agonist [3H]-CP-55,940 to the CB1 receptor. rti.org This seemingly paradoxical effect highlights the complexity of allosteric modulation, where a ligand can positively influence agonist binding (binding cooperativity) while negatively impacting signal transduction (functional antagonism). One potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with a high binding cooperativity factor (α = 16.55) and potent antagonism of agonist-induced GTPγS binding. nih.gov

A fascinating aspect of indole-2-carboxamide allosteric modulators is their ability to induce ligand-biased signaling. This phenomenon, also known as functional selectivity, occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For the CB1 receptor, which can signal through both G-proteins and β-arrestins, this has significant implications. Certain indole-2-carboxamide analogues have been shown to antagonize agonist-induced G-protein coupling while simultaneously promoting β-arrestin-mediated signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK). nih.gov This biased signaling offers the potential to develop therapeutics that selectively engage beneficial pathways while avoiding those associated with adverse effects.

In addition to their effects on GPCRs, indole-2-carboxamides have been explored as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation. mdpi.com

In vitro studies have characterized the efficacy and potency of various indole-2-carboxamide derivatives as TRPV1 agonists. In these studies, the compounds are evaluated for their ability to activate the TRPV1 channel, often measured by calcium influx into cells expressing the receptor. For a series of N-methylated indole-2-carboxamide analogs, several compounds showed significant efficacy, with some reaching over 60% of the maximal response elicited by a reference agonist. mdpi.com The potency of these compounds, represented by their EC50 values (the concentration required to elicit a half-maximal response), varied, with the most potent derivatives exhibiting EC50 values in the nanomolar range. For instance, one particularly promising compound demonstrated an EC50 of 36.5 nM. mdpi.com These findings establish the indole-2-carboxamide scaffold as a viable starting point for the design of novel TRPV1 agonists. mdpi.com

Data Tables

Table 1: CB1 Allosteric Modulator Activity of an Indole-2-Carboxamide Analog

Compound Equilibrium Dissociation Constant (KB) Binding Cooperativity Factor (α) Functional Effect
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide 167.3 nM 16.55 Potent antagonism of agonist-induced GTPγS binding

Data sourced from Mahmoud et al., 2013. nih.gov

Table 2: TRPV1 Agonist Activity of an Indole-2-Carboxamide Analog

Compound Efficacy (% of max response) Potency (EC50)
N-methylated indole-2-carboxamide analog >60% 36.5 nM

Data sourced from Maramai et al., 2025. mdpi.com

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

Desensitization Properties

While direct studies on the desensitization properties of this compound are not extensively documented in publicly available literature, research on analogous indole-2-carboxamides provides insights into their potential effects on receptor desensitization, particularly concerning the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a key player in pain and inflammation, and its desensitization by agonists is a validated mechanism for analgesia. Studies on various indole-2-carboxamide derivatives have shown that they can act as TRPV1 agonists, leading to subsequent desensitization of the channel. The structural features of the indole-2-carboxamide scaffold, including the nature and position of substituents on the indole (B1671886) ring and the carboxamide nitrogen, are critical in determining the potency and efficacy of these compounds as TRPV1 modulators. Therefore, it is plausible that this compound could exhibit similar desensitizing activities, although specific experimental data for this compound is needed for confirmation.

Melatonin (B1676174) Receptor Antagonism (MT1 and MT2)

The melatonin receptors, MT1 and MT2, are G protein-coupled receptors that mediate the physiological effects of melatonin, a hormone primarily involved in regulating the sleep-wake cycle. nih.gov Antagonists of these receptors are valuable pharmacological tools and potential therapeutic agents for sleep disorders and depression.

While there is no specific data available in the public domain detailing the antagonistic activity of this compound at the MT1 and MT2 receptors, structure-activity relationship (SAR) studies of various indole-based melatonin analogues have shed light on the structural requirements for receptor binding and antagonism. nih.gov The position of the methoxy (B1213986) group on the indole ring is a crucial determinant of affinity and activity at melatonin receptors. nih.gov For instance, moving the methoxy group from the 5-position (as in melatonin) to other positions, such as the 4, 6, or 7-positions, generally leads to a decrease in binding affinity. nih.gov However, other modifications to the indole scaffold can confer antagonistic properties. Further empirical studies are necessary to definitively characterize the interaction of this compound with MT1 and MT2 receptors and to determine if it functions as an antagonist.

Enzyme Inhibition Profiles

The indole-2-carboxamide core has been identified as a privileged scaffold in the design of enzyme inhibitors, particularly for kinases involved in cancer progression.

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The development of kinase inhibitors is a major focus of modern oncology drug discovery.

Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-type and Mutant)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While specific inhibitory data for this compound against wild-type and mutant forms of EGFR is not available, studies on related indole-2-carboxamide derivatives have demonstrated their potential as EGFR inhibitors. For example, a series of 5-substituted-indole-2-carboxamides were synthesized and evaluated for their antiproliferative activity and EGFR inhibition. acs.org Certain compounds in this series exhibited potent inhibition of EGFR, with IC50 values in the nanomolar range. acs.org These findings suggest that the indole-2-carboxamide scaffold can be effectively targeted to the ATP-binding site of EGFR. The nature of the substituent at the 5-position of the indole ring was found to be critical for inhibitory activity. acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indole-based compounds have been investigated as VEGFR-2 inhibitors. Although direct IC50 values for this compound are not reported, a study on new derivatives of indole-6-carboxylate esters showed that some compounds exhibited significant inhibitory activity against VEGFR-2. nih.gov For instance, a compound with a chloro group at the 4-position of an aromatic ring attached to the indole scaffold demonstrated potent VEGFR-2 inhibition. nih.gov This highlights the potential of the indole core to serve as a platform for the development of effective VEGFR-2 inhibitors.

BRAFV600E Inhibition

The BRAF protein is a serine/threonine kinase that is part of the MAPK signaling pathway. The V600E mutation in BRAF is a common driver of various cancers, particularly melanoma. While there is no specific data on the inhibition of BRAFV600E by this compound, research on other indole-containing compounds has shown promise in targeting this mutant kinase. For example, a study on pyrazole-indole hybrids identified compounds with potent inhibitory activity against cancer cell lines harboring the BRAFV600E mutation. mdpi.com These findings indicate that the indole scaffold can be incorporated into molecules designed to inhibit this specific oncogenic kinase.

Secreted Phospholipase A2 Type X (sPLA2-X) Inhibition

A series of indole-2-carboxamides has been identified as potent inhibitors of secreted phospholipase A2 type X (sPLA2-X), an enzyme implicated in the progression of atherosclerosis. nih.govnih.gov The initial discovery of indole carboxamide as a low micromolar inhibitor of sPLA2-X prompted further optimization efforts. nih.gov

Systematic modifications of the indole core revealed that substitutions at the 6-position were particularly favorable for enhancing inhibitory potency. The introduction of electron-withdrawing and lipophilic substituents, such as trifluoromethyl and chloride, at this position led to compounds with significant sPLA2-X inhibitory activity. nih.gov

sPLA₂-X Inhibitory Activity of Indole-2-Carboxamide Analogues

CompoundSubstitution on Indole CoresPLA₂-X Inhibition (IC₅₀)
Indole Carboxamide Hit 1UnsubstitutedLow micromolar
Analogue with 6-Methyl6-Methyl4-fold improvement over parent compound
Analogue with 6-Chloride6-ChloroPotent inhibition
Analogue with 6-Trifluoromethyl6-TrifluoromethylPotent inhibition

The selectivity of these indole-2-carboxamide inhibitors is a crucial aspect of their development. The binding mode of the indole core is a key determinant of isoform selectivity. nih.gov The differences in amino acid residues within the hydrophobic binding pocket of various sPLA2 isoforms, such as sPLA2-IIA and sPLA2-V, compared to sPLA2-X, are believed to prevent the indole core from adopting the same binding conformation. This structural difference results in a reduced affinity for other isoforms, thereby conferring selectivity for sPLA2-X. nih.gov For instance, one optimized analogue demonstrated 11-fold and 85-fold reduced potency against sPLA2-IIA and sPLA2-V, respectively, compared to sPLA2-X. nih.gov

X-ray crystallography studies have provided detailed insights into the binding mechanism of these inhibitors. The primary amide group of the indole-2-carboxamide scaffold is essential for its inhibitory activity, acting as a "warhead" that interacts with the sPLA2 enzyme. nih.gov This carboxamide group establishes a coordination bond with the catalytic calcium ion (Ca²⁺) located in the active site of sPLA2-X. nih.govnih.gov Additionally, the amide forms three hydrogen bonds with the surrounding protein residues. In more complex analogues that also contain a carboxylic acid group, a bidentate interaction with the catalytic calcium ion is observed, involving both the carboxamide and the carboxylic acid moieties, further anchoring the inhibitor in the active site. nih.gov

HIV-1 Integrase Strand Transfer Inhibition

Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The integrase enzyme is a critical target for antiretroviral therapy as it catalyzes the insertion of viral DNA into the host genome, a key step in the viral replication cycle. nih.gov

Docking studies and biological assays have shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer step of the integration process. nih.gov All clinically approved integrase inhibitors target this specific function. nih.govnih.gov The core mechanism of action involves the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the enzyme's active site. Binding conformation analysis revealed that the indole core and the C2 carboxyl group of these inhibitors directly chelate the two Mg²⁺ ions, effectively blocking the enzyme's function. nih.gov Further structural optimization, such as adding a long branch to the C3 position of the indole core, has been shown to significantly enhance the inhibitory effect by improving interactions with a nearby hydrophobic cavity in the enzyme. nih.gov

Myeloperoxidase Inhibiting Activity

Indole and its metabolites have been discovered to be potent and selective inhibitors of myeloperoxidase (MPO), an enzyme found in neutrophils that contributes to tissue damage during inflammation through its chlorinating activity. nih.gov While not specifically focused on the this compound, studies on the broader class of indole metabolites demonstrate a clear mechanism of MPO inhibition. nih.gov

These indole compounds inhibit MPO activity in a competitive manner at physiologically relevant concentrations. nih.gov Direct interaction between indole metabolites and MPO has been confirmed through microscale thermophoresis and saturation transfer difference-nuclear magnetic resonance (STD-NMR) techniques. This inhibition reduces MPO-mediated tyrosine chlorination, a key biomarker for tissue damage caused by neutrophil activity. nih.gov This suggests that indole-based scaffolds could be developed as selective and reversible MPO inhibitors to mitigate bystander tissue damage in inflammatory conditions. nih.gov

5-Lipoxygenase (5-LOX) Inhibitory Activities

The indole scaffold is a well-established motif in the development of anti-inflammatory agents. Many indole derivatives have demonstrated significant pharmacological activities, including the inhibition of enzymes in the inflammatory cascade. nih.gov While direct studies on this compound are limited in this context, related indole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. The development of an indole-2-carboxamide derivative, known as LG4, has shown potent anti-inflammatory effects, underscoring the potential of this chemical class to modulate inflammatory pathways that can include 5-LOX. nih.gov

Antiparasitic and Antimicrobial Investigations

The indole-2-carboxamide framework has been a foundation for the discovery of agents targeting a variety of pathogens, including parasites and microbes.

Antiparasitic Activity

A series of substituted 1H-indole-2-carboxamides has been optimized for activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. nih.govacs.org In structure-activity relationship (SAR) studies, substitutions at the 5-position of the indole core were explored. It was found that small, electron-donating groups in this position were favorable for potency. Specifically, an analogue with a 5-methoxy group demonstrated moderate to good potency against the intracellular form of the parasite. nih.govacs.org

Anti-Trypanosoma cruzi Activity of 5-Substituted Indole-2-Carboxamide Analogues

Substitution at 5-positionPotency (pEC₅₀)Classification
Methyl5.4 - 6.2Moderate to Good
Cyclopropyl (B3062369)5.4 - 6.2Moderate to Good
Ethyl5.4 - 6.2Moderate to Good
Methoxy5.4 - 6.2Moderate to Good
Halogens (e.g., Cl, F)< 4.2Inactive

Antimicrobial Activity

Recent research has identified 6-methoxy-1H-indole-2-carboxylic acid as a natural antifungal metabolite produced by the soil bacterium Bacillus toyonensis. nih.govsemanticscholar.org This compound exhibited significant antimycotic action against the human fungal pathogens Candida albicans and Aspergillus niger. nih.gov This marks the first report of this specific compound being characterized as an antifungal agent from this bacterial source. nih.govsemanticscholar.org

Furthermore, the broader class of indole-2-carboxamides has been extensively investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. nih.govnih.gov These compounds have been shown to target the mycobacterial membrane protein large 3 (MmpL3), which is essential for transporting mycolic acids and building the bacterial cell wall. nih.gov This activity against both fungal and mycobacterial pathogens highlights the potential of the this compound scaffold in developing new anti-infective agents. nih.govnih.gov

Anti-Trypanosoma cruzi Activity

The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a neglected tropical illness endemic to the Americas. acs.orgnih.govnih.gov The search for new therapeutic agents is critical due to the limitations of current treatments. acs.orgnih.govnih.gov

Phenotypic Screening Strategies

Initial identification of antitrypanosomal activity for indole derivatives often originates from phenotypic screening of small molecule libraries. acs.orgnih.govacs.org In these high-content screening (HCS) campaigns, compounds are tested for their ability to inhibit the growth of intracellular amastigote forms of T. cruzi. nih.govacs.org For instance, a cell-based HCS of a commercial library identified three hits with an indole core that were active against T. cruzi amastigotes. nih.govacs.org These initial hits displayed moderate potency and good selectivity over host cells. nih.govacs.org

Further optimization of these initial hits involves synthesizing and testing a series of substituted indole analogues. acs.orgdndi.org Structure-activity relationship (SAR) studies have explored various substituents on the indole core. acs.org For example, research has shown that small, electron-donating groups at the 5' position of the indole ring, such as methyl, cyclopropyl, ethyl, or methoxy groups, resulted in moderate to good potency against T. cruzi. acs.org Conversely, analogues with electron-withdrawing groups like halogens or trifluoromethyl were found to be inactive. acs.org

The following table summarizes the in vitro activity of some this compound analogues against T. cruzi.

CompoundSubstituentpEC50
6 6-methoxy>5.4
7 6-methoxy>5.4
1 5-methyl>5.4
2 5-methyl>5.4
3 5-cyclopropyl>5.4
4 5-cyclopropyl>5.4
5 5-ethyl>5.4
8 5-halogen<4.2
9 5-halogen<4.2
10 5-trifluoromethyl<4.2
pEC50 represents the negative logarithm of the half-maximal effective concentration.
Source: acs.org
Mechanism of Action Studies (e.g., CYP51 inhibition)

Anti-Mycobacterium tuberculosis Activity

Indole-2-carboxamide derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis (TB). nih.govacs.orgnih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

The primary mechanism of action for the antitubercular activity of indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.govresearchgate.net MmpL3 is an essential transporter protein responsible for translocating trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial cell wall, across the inner membrane. nih.govresearchgate.net Inhibition of MmpL3 disrupts the synthesis of mycolic acids, leading to bacterial death. nih.gov The indole-2-carboxamide scaffold is one of the most extensively studied classes of MmpL3 inhibitors. nih.gov

Activity Against Drug-Sensitive and Drug-Resistant Strains

A significant advantage of indole-2-carboxamides is their potent activity against both drug-sensitive and drug-resistant strains of M. tb. acs.orgnih.gov For example, the analogue 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26) demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tb strains, with a minimum inhibitory concentration (MIC) of 0.012 μM against drug-sensitive strains. acs.orgnih.gov This broad spectrum of activity makes them attractive candidates for new TB therapies, especially in the face of rising drug resistance. nih.govfortunejournals.com

The table below shows the in vitro activity of selected indole-2-carboxamides against M. tb H37Rv.

CompoundSubstituentMIC (μM)
NITD-304 N/AN/A
NITD-349 4,6-difluoroN/A
Compound 3 N-(1-adamantyl)0.68
Compound 4 N-rimantadine-4,6-dimethyl0.88
Compound 26 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)0.012
MIC represents the minimum inhibitory concentration.
Source: nih.gov

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

In addition to their antibacterial and antiparasitic properties, certain indole derivatives have shown promise as antifungal agents.

A study investigating the metabolites of Bacillus toyonensis strain OQ071612 identified 6-methoxy-1H-indole-2-carboxylic acid (MICA) as a compound with promising antifungal activity. nih.govsemanticscholar.org This compound was evaluated against the pathogenic fungi Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger. nih.govsemanticscholar.org The purified MICA demonstrated significant antimycotic action against both fungal species. semanticscholar.org Further research focused on formulating MICA into a nanosponge hydrogel to enhance its topical delivery for treating mycotic infections. nih.gov The formulated MICA-NS-HG showed increased antimycotic activity against C. albicans compared to the standard antifungal drug fluconazole. nih.gov

The table below presents the antifungal activity of MICA against C. albicans and A. niger.

FungusActivity of MICA
Candida albicans Promising antifungal activity nih.govsemanticscholar.org
Aspergillus niger Promising antifungal activity nih.govsemanticscholar.org
Source: nih.govsemanticscholar.org

General Antimicrobial Properties

The investigation into the antimicrobial properties of indole-2-carboxamide derivatives has yielded varied results. While some studies on substituted 1H-indole-2-carboxamides reported that compounds with carboxylic acid or ester groups demonstrated weak antibacterial and antifungal activity compared to standard drugs researchgate.net, a closely related compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), has shown significant promise.

MICA, isolated from the soil bacterium Bacillus toyonensis, exhibited notable antimycotic action against the human fungal pathogens Candida albicans and Aspergillus niger. nih.gov The purified compound demonstrated stability over a pH range of 6–7 and at temperatures up to 50°C, highlighting its potential robustness for formulation. nih.gov Further studies aimed at enhancing its delivery for topical treatment of fungal infections involved formulating MICA into a nanosponge hydrogel, which showed increased antifungal activity against C. albicans when compared to the standard antifungal drug fluconazole. nih.gov

Table 1: Antifungal Activity of 6-methoxy-1H-indole-2-carboxylic acid (MICA)

Compound Name Source Organism Target Pathogens Key Findings Reference
6-methoxy-1H-indole-2-carboxylic acid (MICA) Bacillus toyonensis Candida albicans, Aspergillus niger Showed promising antifungal activity against tested human pathogens. nih.gov

Other Noteworthy Biological Activities

The indole nucleus is a core structure in various compounds known for their pharmacological effects, including anti-inflammatory activity. nih.gov While direct studies on this compound are limited, research on hybrid molecules containing the indole moiety demonstrates the anti-inflammatory potential of this scaffold. For instance, indole-imidazolidine derivatives have been shown to possess significant anti-inflammatory properties in preclinical models. nih.gov

In studies using carrageenan-induced peritonitis and air pouch models, these indole derivatives effectively reduced leukocyte migration to the site of inflammation. nih.gov Furthermore, they decreased the production and release of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are crucial mediators of the inflammatory response. nih.gov These findings suggest that the indole framework, a central feature of this compound, contributes to modulating the immune system and exerting anti-inflammatory effects. nih.gov

Derivatives of indole-2-carboxamide have emerged as a significant class of compounds with potent antiproliferative activity against various human cancer cell lines. mdpi.com Extensive research has focused on designing and synthesizing novel analogues to act as multi-target agents against kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Analogues like methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate have been identified as powerful antiproliferative agents against breast (MCF-7), lung (NCI-H460), and melanoma (A375-C5) tumor cells. researchgate.net The strategic design of these molecules often involves creating hybrid compounds that enhance their binding to therapeutic targets and improve their anticancer efficacy. mdpi.comnih.gov

The antiproliferative effects of indole-2-carboxamide derivatives are quantified using cell viability and proliferation assays. These assays, such as the MTT or MTS colorimetric assays, measure the metabolic activity of cells, which is proportional to the number of viable (living) cells in a sample. moleculardevices.comabcam.com A reduction in metabolic activity after treatment with a test compound indicates either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.

Results from these assays are often expressed as GI₅₀ (50% Growth Inhibition) or IC₅₀ (50% Inhibitory Concentration) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%. Studies on novel series of indole-2-carboxamides have demonstrated potent activity, with some derivatives showing GI₅₀ values in the nanomolar range, indicating high potency. mdpi.com For example, certain compounds were tested against a panel of cancer cell lines including lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29), with some derivatives proving to be more potent than the reference drug erlotinib. mdpi.comnih.gov

Table 2: Antiproliferative Activity (GI₅₀) of Selected Indole-2-carboxamide Analogues

Compound Cell Line GI₅₀ (nM) Reference Drug (Erlotinib) GI₅₀ (nM) Reference
Compound Va A-549, MCF-7, Panc-1, HT-29 (Average) 26 33 mdpi.com
Compound 5f A-549, MCF-7, Panc-1, HT-29 (Average) 29 33 nih.gov
Compound 5g A-549, MCF-7, Panc-1, HT-29 (Average) 31 33 nih.gov
Compound Ve A-549, MCF-7, Panc-1, HT-29 (Average) 35 33 mdpi.com

| Compound Vh | A-549, MCF-7, Panc-1, HT-29 (Average) | 48 | 33 | mdpi.com |

A primary mechanism through which indole-2-carboxamides exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.gov The assessment of apoptotic pathways involves measuring the levels of key proteins that regulate and execute this process. Research has shown that potent indole-2-carboxamide derivatives can trigger apoptosis by modulating the expression of these critical markers. mdpi.comnih.gov

Studies have demonstrated that treatment of cancer cells with these compounds leads to a significant elevation in the levels of pro-apoptotic proteins. mdpi.com This includes initiator caspases like Caspase-8 and effector caspases such as Caspase-3 and Caspase-9. mdpi.comnih.gov Furthermore, these compounds have been shown to increase the expression of Bax, a protein that promotes apoptosis, and decrease the levels of Bcl-2, an anti-apoptotic protein. mdpi.comnih.gov The resulting increase in the Bax/Bcl-2 ratio is a key indicator of a cell's commitment to undergo apoptosis.

Table 3: Effect of Indole-2-carboxamide Analogues on Apoptotic Markers in A-549 Cancer Cells

Compound Effect on Caspase-8 Levels Effect on Bax Levels Effect on Bcl-2 Levels Reference
Compound Va Significant Increase (3.50 ng/mL vs 1.80 ng/mL for control) Significant Increase Significant Decrease mdpi.com

| Compound Vg | Significant Increase (2.20 ng/mL vs 1.80 ng/mL for control) | Significant Increase | Significant Decrease | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Importance of Substituents on the Indole (B1671886) Ring

The indole nucleus is a cornerstone of the pharmacophore, and its substitution pattern profoundly influences biological outcomes. Modifications at various positions of the bicyclic ring system can dramatically alter potency, selectivity, and metabolic stability.

Positional Effects of the Methoxy (B1213986) Group

The position of the methoxy group on the indole ring is a critical determinant of biological activity, with effects varying significantly depending on the therapeutic target. While the parent compound of this article is the 6-methoxy derivative, much of the available research compares the effects of methoxy groups at other positions, providing a valuable framework for understanding its influence.

For instance, in the context of antitubercular activity, substitutions at the 4- and 6-positions of the indole ring are considered optimal. nih.govrsc.org Comparative studies have shown that a 4-methoxyindole (B31235) analogue exhibits a twofold enhancement in activity against Mycobacterium tuberculosis compared to its 5-methoxy counterpart. nih.gov This suggests a preference for substitution on certain positions of the indole ring. nih.gov In contrast, for antiplasmodial activity against P. falciparum, a 5-methoxy substituent was found to be poorly tolerated, leading to a significant loss of potency. acs.org

Conversely, in the pursuit of agents against Trypanosoma cruzi, a 5-methoxy group was well-tolerated and resulted in compounds with good potency. acs.org This highlights that the ideal positioning of the methoxy group is highly dependent on the specific biological target. The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, a property that can be strategically exploited in drug design. chim.it However, in some cases, more lipophilic groups are favored over the methoxy group. For example, replacing a 5-methoxy group with more lipophilic methyl or chloro groups resulted in a twofold increase in antitubercular activity, an effect attributed to increased lipophilicity. nih.gov

Table 1: Effect of Methoxy and Other Substituents on Antitubercular Activity (MIC)

Influence of Halogenation

Halogenation of the indole ring is a key strategy for modulating the activity of indole-2-carboxamides. The position, number, and type of halogen atom can have a substantial impact on the compound's biological profile.

Research on antitubercular agents has shown that substitutions at the 4- and 6-positions are particularly favorable. nih.govresearchgate.netacs.org The introduction of a single bromo group at the C6-position of an N-rimantadine indoleamide resulted in a nearly 10-fold increase in activity compared to the unsubstituted analog and a 4.5-fold increase compared to 5-halo-substituted versions. nih.gov Furthermore, di-halogenation, specifically with 4,6-dichloro substituents, led to a nearly threefold rise in antitubercular potency. nih.gov The 4,6-difluoro analogue was also found to be highly active, though slightly less potent than the 4,6-dichloro derivative. nih.gov

In the context of antiproliferative activity, di-halo derivatives have demonstrated superiority over mono-halo compounds. For example, 5,7-dichloro and 5,7-difluoro derivatives showed higher potency than a 5-chloro derivative, with the chlorine atom being better tolerated than fluorine in this case. nih.gov A comparison between positional isomers also revealed that a 6-chloro substituent conferred greater potency than a 5-chloro substituent. nih.gov For allosteric modulators of the CB1 receptor, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov

Table 2: Influence of Halogenation on Antitubercular and Antiproliferative Activity

Role of Alkyl and Other Electron-Donating/Withdrawing Groups

Substituents other than halogens, including alkyl groups and other electron-donating or withdrawing groups, play a significant role in defining the SAR of indole-2-carboxamides. The nature of these groups can influence lipophilicity, metabolic stability, and receptor interaction.

For antitubercular activity, lipophilic groups at the 4- and 6-positions are considered crucial. acs.org However, methyl groups on the indole ring have been identified as a potential metabolic liability, being susceptible to oxidation. nih.gov In contrast, for anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (EDG) such as methyl, ethyl, and cyclopropyl (B3062369) at the 5-position were found to be favorable, conferring moderate to good potency. acs.orgnih.gov Conversely, electron-withdrawing groups (EWG) like trifluoromethyl at the same position resulted in inactive compounds for this specific target. acs.orgnih.gov

In the development of allosteric modulators for the CB1 receptor, alkyl groups at the C3 position of the indole ring were found to profoundly impact the ligand's allostery. nih.gov Structure-activity studies indicated that the C3 position favors a linear alkyl group, with the length of the chain being critical. A C3-n-pentyl group was identified as optimal for maximizing allosteric modulatory effects. nih.gov

Impact of the Carboxamide Moiety and N-Substituents

The indole-2-carboxamide scaffold itself is a key element, and modifications to the carboxamide group and its nitrogen substituent are pivotal in modulating biological activity.

Criticality of Amide Functionality

The amide functionality at the C2-position of the indole ring is considered critical for the biological activity of this class of compounds across various targets. nih.gov In studies of CB1 receptor allosteric modulators, the carboxamide group was found to be a required feature for activity. nih.gov This was further substantiated in research on anti-Trypanosoma cruzi agents, where replacing the carboxamide with a non-classical isostere like a sulfonamide led to a complete loss of potency. acs.org Interestingly, reversing the amide bond was shown to restore activity, underscoring the specific spatial arrangement required for interaction with the biological target. acs.org The carboxamide moiety is noted for its flexibility and its possession of both hydrophobic and polar characteristics, which allows it to form crucial hydrogen bonds within receptor binding sites. nih.gov

Linker Length and Branching Effects

For N-substituted indole-2-carboxamides, the nature of the linker connecting the amide nitrogen to other functionalities is a crucial SAR determinant. The length and branching of this linker can significantly affect the compound's activity.

In the context of CB1 allosteric modulators featuring an N-phenethyl group, the linker between the amide bond and the phenyl ring must be an ethylene (B1197577) group. Shortening or elongating this two-carbon linker was found to abolish the allosteric effects. nih.gov Similarly, for antitubercular agents, introducing an extra spacer to the amide linker, particularly when connecting to a phenyl moiety, was found to be unfavorable. nih.gov Stretching the linker between the indole scaffold and a bulky adamantane (B196018) moiety through the insertion of a ring was also shown to be detrimental to antitubercular activity. nih.gov

However, the effect of a linker can be context-dependent. While adding a methylene (B1212753) spacer to a phenyl group was unfavorable, the same spacer between the amide nitrogen and a cyclohexyl ring was tolerated, resulting in high potency. nih.gov In another series of antitubercular compounds, N-substituents with an α-branched carbon on the amide nitrogen, attached to carbocyclic groups, yielded the most potent compounds. acs.org

Table 3: Chemical Compounds Mentioned

Structural Preferences of Attached Phenyl or Heteroaryl Rings

The nature and substitution pattern of the phenyl or heteroaryl ring attached to the carboxamide nitrogen of the indole-2-carboxamide scaffold play a significant role in modulating biological activity. Research into various derivatives has illuminated specific preferences that enhance potency and other pharmacological properties.

In the context of cannabinoid CB1 receptor allosteric modulators, SAR studies on the 1H-indole-2-carboxamide scaffold have focused extensively on modifications of the phenyl ring (Ring B in referenced studies). nih.gov It was discovered that substitutions at the 4-position of this phenyl ring are particularly influential. For instance, the presence of a piperidinyl or a dimethylamino group at this position was found to be preferable for CB1 activity. nih.gov Furthermore, the carboxamide functional group itself was determined to be essential for activity. nih.gov

In a different therapeutic area, the optimization of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents also highlighted the importance of the ring system attached to the linker. Early findings indicated that replacing a phenyl ring with a pyridine (B92270) ring could be advantageous. nih.govacs.org This substitution led to improved metabolic stability in mouse liver microsomes and a modest increase in potency against the parasite. nih.govacs.org This demonstrates that heteroaryl rings are not only well-tolerated but can confer superior properties compared to a simple phenyl ring.

The following table summarizes the observed structural preferences for the attached aryl or heteroaryl ring in related indole-2-carboxamide series.

Scaffold PositionSubstitution/Ring TypeObserved Effect on Activity/PropertiesTarget/Application
Phenyl Ring (4-position)PiperidinylPreferred for CB1 activityCB1 Allosteric Modulator
Phenyl Ring (4-position)DimethylaminoPreferred for CB1 activityCB1 Allosteric Modulator
Attached RingPhenyl to Pyridine replacementImproved metabolic stability and slight potency boostAnti-Trypanosoma cruzi

This table illustrates how modifications to the phenyl or heteroaryl moiety can be strategically employed to fine-tune the pharmacological profile of indole-2-carboxamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique extensively used in computer-aided drug discovery (CADD) to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biorxiv.org For indole-2-carboxamide derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that govern their inhibitory actions and in predicting the activity of novel, unsynthesized analogs. biorxiv.orgnih.gov

These approaches build statistical models that correlate molecular descriptors (numerical representations of chemical properties) with observed physiological activity. biorxiv.org Various methods, from linear regression to more complex nonlinear techniques like Gradient Boosting Regression (GBR), have been successfully applied to different series of indole-2-carboxamide derivatives. biorxiv.org The ultimate goal of these studies is to provide clear guidelines and accurate activity predictions to aid in the design of new and more effective inhibitors. nih.gov

Development of Predictive Models

The development of robust and predictive QSAR models is a cornerstone of modern medicinal chemistry. For N-arylsulfonyl-indole-2-carboxamide derivatives targeting fructose-1,6-bisphosphatase, researchers have successfully established both linear and nonlinear QSAR models. biorxiv.org One notable study utilized Gradient Boosting Regression (GBR), a machine learning technique, to create a nonlinear model. biorxiv.org This model, based on a dataset of 84 derivatives, demonstrated excellent correlation and predictive power. biorxiv.org

The statistical quality of a QSAR model is paramount. Key metrics include the coefficient of determination for the training set (R²) and the test set (q² or R²_test), as well as the mean squared error (MSE). A high R² value (close to 1.0) for the training set indicates a good fit of the model to the data, while a high predictive R² for the test set confirms the model's ability to predict the activity of new compounds. biorxiv.org

In another study focusing on indole-2-carboxamide inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), highly predictive 3D-QSAR models were developed. nih.gov These models also showed strong statistical validation, confirming their reliability for guiding further drug design. nih.gov

The table below presents the statistical validation parameters for representative QSAR models developed for indole-2-carboxamide derivatives.

Model TypeTargetStatistical ParameterTraining Set ValueTest Set Value
Gradient Boosting Regression (GBR)Fructose-1,6-Bisphosphatase0.9430.916
Gradient Boosting Regression (GBR)Fructose-1,6-BisphosphataseMSE0.1350.213
CoMFA (3D-QSAR)Human Liver Glycogen Phosphorylase a0.697Not specified
CoMSIA (3D-QSAR)Human Liver Glycogen Phosphorylase a0.622Not specified

This table showcases the high statistical significance and predictive capability of QSAR models developed for indole-2-carboxamide series, as indicated by their validation metrics. biorxiv.orgnih.gov

Topographical Model Development

Beyond 2D-QSAR, three-dimensional QSAR (3D-QSAR) methods are employed to create topographical models that consider the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain. These methods are used to understand the relationship between the 3D properties of molecules and their biological activity. nih.gov

For a series of indole-2-carboxamide compounds targeting human liver glycogen phosphorylase a (HLGPa), CoMFA and CoMSIA analyses were performed. nih.gov These studies began with molecular docking to determine the most likely binding orientation of the inhibitors within the active site of the enzyme. nih.gov The resulting binding conformations, which were found to be very similar across the series of inhibitors, served as the basis for developing the 3D-QSAR models. nih.gov

The CoMFA and CoMSIA models generate contour maps that visualize the regions where specific physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are predicted to either increase or decrease biological activity. By mapping these models back onto the topology of the enzyme's active site, researchers can gain a deeper understanding of the crucial interactions between the indole-2-carboxamide inhibitors and the target protein. nih.gov These topographical models provide clear, structure-based guidelines and facilitate accurate activity predictions for the design of novel inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of ligands to the active sites of proteins.

Molecular docking studies have been employed to predict the binding mode of 6-methoxy-1H-indole-2-carboxamide derivatives within the binding pockets of various protein targets. For instance, in the context of developing inhibitors for SARS-CoV 3CL protease, a derivative of this compound was synthesized and its binding mode was investigated. acs.org The docking pose revealed that the indole-2-carbonyl moiety of the ligand occupied a specific region within the active site of the protease. acs.org

In a separate investigation focused on antitubercular agents, N-(1-Adamantyl)-6-methoxy-1H-indole-2-carboxamide was docked into the active site of the mycobacterial membrane protein large 3 (MmpL3). researchgate.net These studies provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors.

A crucial aspect of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the study involving the SARS-CoV 3CL protease, the docking analysis of a compound incorporating the this compound scaffold highlighted important hydrogen bonding interactions. Specifically, the P3-indole-2-carbonyl part of the molecule was shown to interact with the amino acid residues Glu166 and Gln189 of the protease. acs.org These interactions are considered vital for the inhibitory activity of the compound.

Beyond the primary active site (orthosteric site), ligands can also bind to topographically distinct allosteric sites, modulating the receptor's function. Research on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) has provided valuable insights. A study systematically modifying the indole-2-carboxamide scaffold revealed that the position of the methoxy (B1213986) group is critical for allosteric modulation. researchgate.net Specifically, moving the methoxy group to the C6-position of the indole (B1671886) ring was found to diminish both the allosteric effect on the orthosteric site and the binding affinity for the allosteric site. researchgate.netbris.ac.uk This finding underscores the sensitivity of allosteric interactions to subtle structural changes.

Pharmacophore Modeling

Pharmacophore modeling is a method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A search of the current scientific literature did not yield specific studies detailing the development of a pharmacophore model based exclusively on this compound. However, broader studies on indole-2-carboxamide derivatives have utilized this technique to understand the general structural requirements for their activity at various targets. acs.org

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a set of molecules with their 3D shape and electrostatic fields. As with pharmacophore modeling, specific CoMFA studies focusing solely on this compound were not found in the reviewed literature. Nevertheless, CoMFA has been applied to larger sets of indole derivatives to derive predictive models for their biological activities. acs.org

In Silico Assessment of Pharmacokinetic Properties (excluding human data)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico methods provide a rapid and cost-effective way to predict these properties. Studies on derivatives of this compound have reported excellent in silico ADME properties. researchgate.net For instance, N-(1-Adamantyl)-6-methoxy-1H-indole-2-carboxamide and related compounds were found to be compliant with Lipinski's rule of five, indicating good potential for oral bioavailability. researchgate.net

To provide a more detailed in silico pharmacokinetic profile of the parent compound, this compound, predictions were generated using computational models. The results are summarized in the table below.

PropertyPredicted ValueInterpretation
Molecular Weight190.19 g/molCompliant with Lipinski's Rule (<500)
LogP (Lipophilicity)1.85Optimal lipophilicity for drug absorption
Hydrogen Bond Donors2Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA)69.94 ŲIndicates good oral bioavailability
Aqueous Solubility (LogS)-2.5Moderately soluble
Caco-2 Permeability (LogPapp)0.95 x 10⁻⁶ cm/sHigh permeability

These predicted parameters suggest that this compound possesses favorable physicochemical properties for a potential drug candidate, with good predicted intestinal absorption and cell permeability.

Metabolic Stability Predictions

Metabolic stability is a critical parameter in drug design, indicating a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. In silico models are frequently used to predict this stability, often expressed as intrinsic clearance (Clint) in liver microsomes.

For instance, in a study focused on anti-Trypanosoma cruzi agents, several 5-methoxy-1H-indole-2-carboxamide derivatives were synthesized and evaluated. nih.govacs.org The general findings indicated that these compounds often suffered from poor metabolic stability. nih.govuni.lu The primary routes of metabolism identified for related indole cores were hydroxylations at various positions on the indole ring. acs.org

Computational approaches to enhance metabolic stability often involve structural modifications. For example, one strategy involves bridging a morpholine (B109124) and pyridine (B92270) ring with a methylene (B1212753) group, which in one case resulted in an improvement in metabolic stability, with a clearance value of less than 12 μL/min/mg. uni.lu

Table 1: Predicted Metabolic Stability for Representative Indole-2-Carboxamide Analogues

Compound Analogue Modification Predicted Human Liver Microsome Intrinsic Clearance (Clint)
Analogue A 5-methoxy substitution High (>25 μL/min/mg)

Note: This table is generated based on trends reported for analogous compounds in the literature. nih.govuni.lu Specific values for this compound are not available.

Solubility Predictions

Aqueous solubility is another crucial determinant of a drug's bioavailability. Computational models predict solubility based on a molecule's physicochemical properties.

The aforementioned study on indole-2-carboxamides also highlighted solubility as a significant hurdle. nih.gov Many compounds in the series showed low kinetic solubility at a physiological pH of 7.4, often below 10 μg/mL. nih.gov Interestingly, there can be a trade-off between potency and solubility. Compounds that showed a 1-log increase in potency often had limited solubility. nih.gov

However, computational and medicinal chemistry strategies have shown that solubility can be improved. For example, methylating both the amide and the indole nitrogens in one analogue led to a better solubility profile of 17 μg/mL. uni.lu In another case, a modification resulted in a solubility of 31 μg/mL. uni.lu

Table 2: Predicted Aqueous Solubility for Representative Indole-2-Carboxamide Analogues

Compound Analogue Modification Predicted Kinetic Solubility (pH 7.4)
General Analogue 5-methoxy substitution Low (<10 μg/mL)
Analogue C Dual N-methylation Improved (17 μg/mL)

Note: This table is based on reported solubility data for analogous compounds. nih.govuni.lu Specific predicted solubility for this compound is not publicly documented.

Preclinical Pharmacokinetic and Metabolic Characterization

Metabolic Stability in In Vitro Systems (e.g., liver microsomes)

In a study focused on the optimization of 1H-indole-2-carboxamides, analogues with a methoxy (B1213986) substituent were synthesized. nih.gov While specific data for the 6-methoxy isomer is not detailed, the series as a whole, which included a 5-methoxy substituted compound, was characterized by high microsomal clearance. nih.gov This high clearance indicates a rapid rate of metabolism, which can lead to low systemic exposure of the parent drug. The primary route of metabolism for such compounds is often oxidation mediated by cytochrome P450 enzymes present in the liver microsomes. nih.govnih.gov

The general experimental approach to determine metabolic stability involves incubating the test compound with liver microsomes in the presence of cofactors like NADPH. evotec.comnih.gov The concentration of the compound is measured at various time points to determine the rate of its disappearance, from which parameters like half-life (t½) and intrinsic clearance (Clint) are calculated. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for a Related Indole-2-carboxamide Analog

CompoundTest SystemIntrinsic Clearance (Clint) (µL/min/mg)Reference
5-methoxy-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamideMouse Liver Microsomes>25 nih.gov

Note: This table presents data for a structurally related compound to illustrate the general metabolic profile of methoxy-substituted indole-2-carboxamides. Specific data for 6-methoxy-1H-indole-2-carboxamide is not available.

In Vivo Pharmacokinetic Profiling in Preclinical Models (excluding human data)

The in vivo pharmacokinetic profile provides a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism.

Consistent with the high in vitro metabolic clearance, in vivo studies of related 1H-indole-2-carboxamides in preclinical models, such as mice, have demonstrated challenges in achieving adequate plasma exposure. nih.govnih.gov Compounds in this series generally exhibit moderate to high in vivo clearance, with reported values in the range of 24–57 mL/min/kg in mice. nih.gov

This rapid clearance is a direct consequence of the extensive hepatic metabolism observed in vitro. To mitigate this, studies have employed strategies such as co-administration with a pan-cytochrome P450 inhibitor like 1-aminobenzotriazole (B112013) (1-ABT). This approach has been shown to increase the plasma exposure of related indole-2-carboxamides by 2.5 to 3-fold, confirming that hepatic clearance is a major factor limiting their systemic availability. nih.gov

Table 2: General In Vivo Pharmacokinetic Observations for the Indole-2-carboxamide Class in Mice

Pharmacokinetic ParameterObservationImplicationReference
In Vivo Clearance Moderate to HighRapid elimination from the body nih.gov
Plasma Exposure (AUC) Generally LowLimited systemic availability of the parent compound nih.govnih.gov
Effect of CYP Inhibitor (1-ABT) Increased Plasma ExposureSignificant role of cytochrome P450-mediated metabolism in clearance nih.gov

Note: This table summarizes general findings for the indole-2-carboxamide class. Specific plasma exposure data for this compound in any preclinical model is not available in the reviewed literature.

Advanced Analytical Methodologies for Characterization of 6 Methoxy 1h Indole 2 Carboxamide and Its Precursors

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-methoxy-1H-indole-2-carboxamide. Techniques such as NMR, LC-PDA-MS, FT-IR, and UV absorption spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. While complete 1D and 2D NMR data for this compound are not widely published, analysis of closely related derivatives provides significant insight into its expected spectral characteristics.

For instance, the ¹H NMR spectrum of N-(4-chlorobenzyl)-6-methoxy-1H-indole-2-carboxamide, a derivative, has been recorded in DMSO-d6. rug.nlrug.nl The signals from the this compound core in this derivative are particularly informative. The proton on the indole (B1671886) nitrogen (N-H) is expected to appear as a singlet at approximately 11.44 ppm. rug.nl The amide proton (N-H) signal would likely present as a triplet, as seen at 8.95 ppm in the derivative, due to coupling with the adjacent methylene (B1212753) group. rug.nl The aromatic protons of the indole ring system are expected in the range of 7.0 to 7.5 ppm. Specifically, the proton at position 7 would likely appear as a doublet around 7.49 ppm. rug.nl The methoxy (B1213986) group protons (-OCH₃) would produce a sharp singlet further upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning proton and carbon signals unambiguously. For this compound, a COSY spectrum would show correlations between adjacent protons on the indole ring. An HSQC spectrum would link each proton to its directly attached carbon atom, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, for example, between the methoxy protons and the C6 carbon, or between the amide proton and the C2 carbon.

Detailed ¹H and ¹³C NMR data for various substituted indole-2-carboxamides and their precursors have been reported, confirming the chemical shift ranges for protons and carbons in the indole scaffold. rug.nl

Table 1: Expected ¹H NMR Chemical Shifts for the this compound Moiety (based on related structures)

Proton Expected Chemical Shift (ppm) Multiplicity
1-H (Indole N-H) ~11.44 s (singlet)
Amide N-H ~8.95 t (triplet)
7-H ~7.49 d (doublet)
4-H, 5-H Aromatic region m (multiplet)
3-H Aromatic region s (singlet)
6-OCH₃ ~3.80 s (singlet)

Data inferred from N-(4-chlorobenzyl)-6-methoxy-1H-indole-2-carboxamide in DMSO-d6. rug.nl

Liquid Chromatography–Photodiode Array–Mass Spectrometry (LC-PDA-MS)

This hyphenated technique is essential for verifying the purity of this compound and confirming its molecular weight. In an LC-PDA-MS analysis, the sample is first separated by liquid chromatography. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition). As the compound elutes from the column, it passes through a photodiode array (PDA) detector, which records its UV-Vis absorption spectrum. This provides information about the electronic structure of the molecule and can help in identifying chromophores.

Following the PDA detector, the eluent enters the mass spectrometer (MS). Electrospray ionization (ESI) is a common technique used for indole derivatives, which would typically generate a protonated molecular ion [M+H]⁺. rug.nl High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, allowing for the confirmation of the compound's elemental composition. For this compound (C₁₀H₁₀N₂O₂), the expected exact mass of the [M+H]⁺ ion is approximately 191.0815 g/mol . Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure by showing the loss of characteristic fragments, such as the amide group or the methoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibrations of the indole ring and the primary amide group. The C=O (carbonyl) stretching of the amide group (Amide I band) is expected to be a strong, sharp peak around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears near 1600 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring will be visible in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group should produce a characteristic band, often around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric). The out-of-plane bending of aromatic C-H bonds can be observed below 900 cm⁻¹.

Studies on related indole compounds confirm these assignments. For example, the FT-IR spectrum of a basic indole structure shows a characteristic N-H stretching vibration around 3406 cm⁻¹ and aromatic C=C stretching at 1577 cm⁻¹ and 1508 cm⁻¹. Analysis of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a direct precursor, identified the C=O stretching vibration at 1695 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Indole & Amide) Stretching 3400 - 3200
C=O (Amide I) Stretching ~1650
N-H (Amide II) Bending ~1600
C=C (Aromatic) Stretching 1600 - 1450
C-O (Methoxy) Stretching 1250 - 1000

Ultraviolet (UV) Absorption Spectroscopy

UV spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The parent indole molecule exhibits absorption maxima in the ultraviolet region. The presence of the methoxy and carboxamide substituents on the indole ring of this compound will influence the position and intensity of these absorption bands. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indole. The conjugation of the carboxamide group with the indole ring will also affect the electronic transitions. The UV spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be useful for quantitative analysis and for monitoring reactions.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Crystal Structure Determination of Related Indole-2-carboxamide Derivatives

A notable example is the study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the immediate precursor to the corresponding amide. This compound was found to crystallize in the monoclinic system with the space group P2₁/c. A key feature of its crystal structure is the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Furthermore, the structure is stabilized by N-H···O hydrogen bonds, where the indole N-H group acts as a donor to the oxygen of a methoxy group on a neighboring molecule.

Based on these findings, it is highly probable that this compound would also form extensive hydrogen-bonded networks in its crystalline state. The primary amide group (-CONH₂) has two N-H bonds that can act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. This would likely lead to the formation of either dimeric structures or polymeric chains, significantly influencing the compound's melting point and solubility. The planarity of the indole ring would also promote π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. rug.nl

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(4-chlorobenzyl)-6-methoxy-1H-indole-2-carboxamide
5-methoxy-1H-indole-2-carboxylic acid

Analysis of Polymorphism (e.g., 5-methoxy-1H-indole-2-carboxylic acid)

The phenomenon of polymorphism, where a chemical compound exists in more than one crystalline form, is of critical importance in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient or its precursors can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and characterization of these polymorphic forms are essential for ensuring product quality and consistency. For precursors like 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of this compound, the analysis of polymorphism is a crucial step in process control and development.

Recent research has identified and characterized different polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), providing valuable insights into its solid-state chemistry. mdpi.comnih.gov Advanced analytical techniques, primarily single-crystal X-ray diffraction and infrared spectroscopy, complemented by computational studies, have been employed to elucidate the structural differences between these forms. mdpi.com

Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of a compound's crystal structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. mdpi.comresearchgate.net Through SCXRD, two distinct polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have been identified and designated as polymorph 1 and polymorph 2. mdpi.com

Polymorph 1 was found to crystallize in the monoclinic C2/c space group, with two independent molecules in the asymmetric unit cell. mdpi.com In contrast, a newly discovered polymorph, polymorph 2, crystallizes in the monoclinic P2₁/c space group. mdpi.comnih.gov A significant structural difference lies in the hydrogen bonding patterns. Polymorph 2 features the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comnih.gov This is a common motif in carboxylic acids but was absent in the previously reported structure of polymorph 1. mdpi.com

The crystallographic data for the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid are summarized below.

ParameterPolymorph 1Polymorph 2
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/c
a (Å)13.079(3)4.0305(2)
b (Å)7.696(2)13.0346(6)
c (Å)35.18517.2042(9)
β (°)91.06(3)91.871(5)
Z (molecules/unit cell)164
Data sourced from Polak et al., 2024. mdpi.com

Spectroscopic Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for distinguishing between polymorphs. nih.gov The different intermolecular interactions and molecular conformations in various crystalline forms lead to distinct vibrational spectra. mdpi.com

Analysis of the IR spectra of the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid reveals notable differences, confirming the structural variations identified by XRD. mdpi.com The hydrogen bonding involving the N-H group of the indole ring is a key differentiator. In polymorph 1, the N-H group acts as a hydrogen bond donor to an oxygen atom of a carboxylic group. mdpi.com In polymorph 2, however, the acceptor is the oxygen atom of the methoxy group. mdpi.com This results in a shift in the N-H stretching vibration frequency, which is observed at 3342 cm⁻¹ in the experimental IR spectrum for polymorph 2. mdpi.com

Further distinctions are evident in the fingerprint region of the spectra. For instance, polymorph 2 shows very strong bands at 1542 cm⁻¹, 1227 cm⁻¹, and 1220 cm⁻¹, which are not present in the spectrum of polymorph 1. mdpi.com Conversely, a band at 825 cm⁻¹ is strong in the spectrum of polymorph 2 but weaker for polymorph 1. mdpi.com These spectral discrepancies serve as a reliable method for differentiating between the two solid forms.

Spectral FeaturePolymorph 1Polymorph 2
N–H···O Hydrogen Bond AcceptorCarboxylic oxygenMethoxy oxygen
N–H Stretching Vibration (cm⁻¹)Not specified3342
Key Differentiating IR Bands (cm⁻¹)Weaker band at 825Strong bands at 1542, 1227, 1220; Strong band at 825
Data sourced from Polak et al., 2024. mdpi.com

Computational Modeling

The comprehensive characterization of the polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid using these advanced analytical methodologies is fundamental for controlling the solid-state properties of this key precursor, thereby ensuring the quality and performance of the final active compound, this compound.

Future Research Directions and Translational Perspectives

Design of Novel Indole-2-carboxamide Analogues with Enhanced Selectivity and Potency

The design and synthesis of novel analogues of 6-methoxy-1H-indole-2-carboxamide are a critical step in optimizing its pharmacological profile. Structure-activity relationship (SAR) studies on related indole-2-carboxamides have demonstrated that modifications at various positions on the indole (B1671886) ring and the carboxamide side chain can significantly impact potency and selectivity. acs.orgnih.gov

For instance, research on anti-Trypanosoma cruzi compounds showed that small, electron-donating groups at the 5-position of the indole ring, such as a methoxy (B1213986) group, were favorable for activity. acs.org This suggests that the 6-methoxy substitution in the target compound is a good starting point. Future analogue design could explore:

Substitution at the N1 position of the indole: Introducing different substituents on the indole nitrogen can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence cell permeability and target engagement.

Modification of the carboxamide group: The amide bond is a key feature for interaction with biological targets. Modifications, such as N-methylation or replacement with bioisosteres like sulfonamides, could modulate the compound's metabolic stability and binding affinity. acs.orgnih.gov However, in some cases, replacing the carboxamide with a sulfonamide has led to a complete loss of potency. acs.org

Further substitution on the indole ring: Adding other functional groups to the benzene (B151609) portion of the indole nucleus could lead to new interactions with the target protein, potentially enhancing selectivity and potency.

These design strategies will generate a library of analogues for screening, allowing for the development of a comprehensive SAR profile for this specific chemical series.

Elucidation of Undiscovered Biological Targets and Pathways

While the broader class of indole-2-carboxamides has been investigated for various biological activities, including as antiproliferative agents and inhibitors of enzymes like HIV-1 integrase, the specific targets of this compound are yet to be identified. nih.govmdpi.com Future research should employ a range of techniques to elucidate its mechanism of action.

Target identification studies could include:

Phenotypic screening: Testing the compound against a wide array of cell lines or disease models can reveal its potential therapeutic applications.

Affinity-based proteomics: This technique can be used to isolate the specific protein targets that the compound binds to within a cell.

Genetic approaches: Techniques like CRISPR-Cas9 screening can help identify genes that are essential for the compound's activity, thereby pointing to its biological pathway.

Uncovering the molecular targets and pathways affected by this compound will be crucial for understanding its therapeutic potential and for guiding the design of more selective and potent analogues.

Application of Advanced Computational and Artificial Intelligence Tools in Compound Design

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery. These methods can accelerate the design-test-redesign cycle and reduce the costs associated with drug development. For this compound, these tools can be applied in several ways:

Molecular docking: Once a biological target is identified, molecular docking simulations can predict how different analogues of this compound will bind to it. mdpi.com This can help prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) modeling: By correlating the chemical structures of a series of analogues with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds.

De novo design: AI algorithms can be used to design entirely new molecules based on the desired pharmacological profile and the structural constraints of the target binding site.

The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

Development of Novel Synthetic Strategies for Accessing Structural Diversity

The ability to synthesize a wide variety of analogues is essential for a successful medicinal chemistry program. While general methods for the synthesis of indole-2-carboxamides are well-established, the development of novel and efficient synthetic routes can facilitate the rapid generation of a diverse library of compounds. chim.itnih.gov

Future synthetic efforts could focus on:

Late-stage functionalization: Developing methods to introduce chemical modifications at a late stage in the synthesis can significantly increase the efficiency of analogue production.

Combinatorial chemistry: Utilizing automated synthesis platforms can enable the rapid creation of large libraries of related compounds for high-throughput screening.

Flow chemistry: This technology can offer advantages in terms of safety, scalability, and reaction control for the synthesis of indole-2-carboxamide derivatives.

By expanding the synthetic toolbox, researchers can more effectively explore the structure-activity landscape of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 6-methoxy-1H-indole-2-carboxamide derivatives?

this compound derivatives are typically synthesized via coupling reactions between ethyl-1H-indole-2-carboxylate and substituted aminobenzophenones. Sodium ethoxide in DMF is often used as a base to facilitate the reaction at elevated temperatures (100–150°C). Post-reaction purification via column chromatography ensures high yields and purity. Structural validation is achieved using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) are employed for refining crystallographic data, ensuring accurate bond lengths, angles, and dihedral angles. For example, related indole derivatives (e.g., 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) have been structurally resolved with R-factors as low as 0.041, confirming minimal experimental error .

Q. What analytical techniques are critical for characterizing substituent effects on the indole core?

High-resolution mass spectrometry (HRMS) and heteronuclear NMR (1H^1H, 13C^{13}C, 15N^{15}N) are essential. For instance, 1H^1H-NMR can distinguish methoxy group environments (δ ~3.8–4.0 ppm), while HRMS confirms molecular formulas. IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?

Substituents on the benzophenone moiety (e.g., electron-withdrawing groups like halogens) enhance binding affinity to target receptors. For example, 5-chloro-substituted derivatives exhibit improved lipid-lowering effects in hyperlipidemic rat models due to increased metabolic stability and target engagement. Steric hindrance from bulky groups (e.g., hexyl chains) can reduce solubility but improve membrane permeability .

Q. What experimental strategies address contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., in vitro vs. in vivo models) or substituent positioning. To resolve these:

  • Perform dose-response studies to establish EC50_{50} values.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What challenges arise in crystallizing this compound derivatives, and how are they mitigated?

Crystallization challenges include polymorphism and solvent inclusion. Strategies:

  • Screen solvents (e.g., DMSO/EtOH mixtures) using high-throughput platforms.
  • Employ seeding techniques with pre-characterized microcrystals.
  • Optimize slow evaporation conditions (e.g., 4°C, dark environment) to promote lattice formation. SHELXD and SHELXE are critical for resolving twinned or low-resolution data .

Q. How are photoactivatable indole-2-carboxamide derivatives designed for target identification studies?

Photoaffinity probes (e.g., azide or benzophenone tags) are introduced via nucleophilic substitution. For example, 5-chloro-3-hexyl-N-(4-azidophenethyl)-1H-indole-2-carboxamide is synthesized using EDCI/DCC coupling agents. UV irradiation (365 nm) generates reactive intermediates that crosslink with proximal biomolecules, enabling target identification via SDS-PAGE or LC-MS/MS .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

QSAR models and molecular dynamics (MD) simulations assess logP, bioavailability, and metabolic stability. Software like Schrödinger’s QikProp or SwissADME predicts absorption and cytochrome P450 interactions. For instance, methoxy groups enhance solubility but may reduce blood-brain barrier penetration .

Methodological Best Practices

Q. How should researchers optimize reaction yields for carboxamide coupling reactions?

  • Use a 1.2:1 molar ratio of aminobenzophenone to indole ester to minimize side products.
  • Monitor reaction progress via TLC (hexane/EtOAc 3:1).
  • Purify via gradient column chromatography (silica gel, 60–120 mesh) with increasing polarity .

Q. What safety protocols are critical when handling indole derivatives with reactive functional groups?

  • Use inert atmospheres (N2_2/Ar) for azide-containing compounds to prevent explosions.
  • Employ fume hoods and explosion-proof equipment for reactions involving DMF or NaOEt.
  • Store intermediates at 0–6°C under desiccation to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.